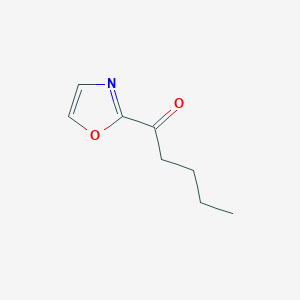

2-Valeryloxazole

描述

Significance of the Oxazole (B20620) Core in Advanced Organic Synthesis and Materials Science

The oxazole ring is a privileged scaffold in both organic synthesis and materials science due to its unique electronic properties and the ability to participate in various chemical transformations. acs.orgresearchgate.netechemi.com

In Organic Synthesis:

The oxazole nucleus is a fundamental building block for the synthesis of a wide array of more complex molecules. rsc.org It is present in numerous natural products with diverse biological activities. Synthetic chemists utilize the oxazole moiety as a versatile intermediate for several reasons:

Access to Amino Acids: Oxazoles can serve as precursors to α,α-disubstituted amino acids, which are important components of peptides and pharmaceuticals. rsc.org

Participation in Cycloaddition Reactions: The diene-like character of the oxazole ring allows it to participate in Diels-Alder reactions, providing a pathway to complex polycyclic systems. rsc.org

Functional Group Interconversion: The oxazole ring can be chemically manipulated to introduce various functional groups, making it a valuable synthon in multistep syntheses. thieme-connect.com

Several methods have been developed for the synthesis of the oxazole core, including the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). chemicalbook.com More recent advancements have focused on developing more efficient and environmentally friendly methods, such as metal-free oxidative cyclizations and reactions catalyzed by transition metals like dirhodium(II). researchgate.netrsc.org

In Materials Science:

The application of oxazole derivatives extends beyond synthesis into the realm of materials science. Their inherent properties make them suitable for a range of applications:

Corrosion Inhibitors: Oxazole derivatives have demonstrated effectiveness in preventing the corrosion of metals, particularly steel in acidic environments. Their ability to form a protective film on the metal surface is attributed to the presence of heteroatoms and π-electrons.

Liquid Crystals: Certain oxazole-containing molecules, particularly those with a bent-core structure, exhibit liquid crystalline properties. These materials are of interest for their potential use in display technologies and other optoelectronic devices.

Fluorescent Materials: The conjugated π-system of the oxazole ring can impart fluorescent properties to molecules, leading to their investigation as organic light-emitting diodes (OLEDs) and fluorescent probes.

Research Trajectories for 2-Valeryloxazole and Related Oxazole Derivatives

While specific research on this compound is limited, the research trends for related 2-acyloxazoles and other oxazole derivatives provide a clear indication of potential future directions.

Synthesis of 2-Acyloxazoles:

The development of efficient and versatile synthetic methods for 2-acyloxazoles is an active area of research. Key strategies include:

Reaction of 2-Magnesiated Oxazoles with Weinreb Amides: This method provides a direct and high-yielding route to 2-acyl oxazoles. acs.org

Metal-Free Oxidative Cyclization: These methods offer a more environmentally benign approach to 2-acyloxazoles, often utilizing readily available starting materials. researchgate.net One such method involves a multipathway coupled domino strategy starting from methyl ketones, arylethenes, or arylacetylenes. researchgate.net Another approach uses a TBHP/KI-promoted oxidative cyclization of α-aminoketones.

Additive-Controlled Chemoselective Synthesis: Researchers have developed methods where the addition of a specific reagent can switch the reaction outcome between the formation of α-ketoamides and 2-acyloxazoles from the same starting materials. chemicalbook.com

Interactive Data Table: Synthetic Approaches to 2-Acyloxazoles

| Method | Starting Materials | Key Reagents/Catalysts | Advantage |

| Reaction with Weinreb Amides | 2-Magnesiated Oxazoles, Weinreb Amides | i-PrMgCl | High yields, direct route |

| Metal-Free Oxidative Cyclization | Methyl ketones, arylethenes, or arylacetylenes | I2/DMSO | Metal-free, domino strategy |

| TBHP/KI-Promoted Oxidative Cyclization | α-Aminoketones | TBHP/KI | Metal-free, mild conditions |

| Additive-Controlled Synthesis | Aryl methyl ketones, Thiocyanate (B1210189) salts | I2/DMSO or Oxone | Chemoselective |

Potential Applications and Research Focus:

The research on 2-alkyloxazoles and other oxazole derivatives is largely driven by their potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: Oxazole derivatives are widely investigated for their potential as therapeutic agents. They have been shown to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-acyl group in compounds like this compound could be a key pharmacophore for interaction with biological targets. Future research will likely focus on synthesizing libraries of 2-acyloxazoles and evaluating their biological activities.

Materials Science: The exploration of oxazole derivatives in materials science is ongoing. For compounds like this compound, research could explore their potential as components of liquid crystals, with the valeryl chain influencing the mesophase properties. Furthermore, their potential as corrosion inhibitors could be investigated, with the alkyl chain possibly enhancing the hydrophobicity and stability of the protective film.

Interactive Data Table: Properties and Potential Applications of Oxazole Derivatives

| Property | Potential Application | Research Direction |

| Biological Activity | Anticancer, Antimicrobial Agents | Synthesis of new derivatives, Structure-Activity Relationship (SAR) studies |

| Liquid Crystalline Behavior | Display Technologies | Design of new bent-core molecules, Study of mesophase properties |

| Corrosion Inhibition | Metal Protection | Investigation of film-forming properties, Elucidation of inhibition mechanism |

| Fluorescence | OLEDs, Fluorescent Probes | Synthesis of novel fluorophores, Study of photophysical properties |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-4-7(10)8-9-5-6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJZZKWCMKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642034 | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-27-5 | |

| Record name | 1-(2-Oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Valeryloxazole and Substituted Oxazoles

Foundational Approaches to Oxazole (B20620) Ring System Construction

The construction of the oxazole ring system can be achieved through several foundational methods, each offering distinct advantages in terms of starting materials and substrate scope. These classical reactions have been refined over the years and remain cornerstones of oxazole synthesis.

Dehydration-Mediated Cyclization Strategies (e.g., Robinson-Gabriel Synthesis)

One of the most well-established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com This reaction, first described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, typically requires a cyclodehydrating agent to facilitate the transformation. wikipedia.orgsynarchive.com

The mechanism proceeds through the protonation of the acylamino ketone, followed by cyclization and subsequent dehydration to yield the 2,5-disubstituted oxazole. ijpsonline.comyoutube.com Various dehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride, although these can sometimes lead to lower yields. pharmaguideline.comijpsonline.com More modern modifications of this reaction have introduced milder reagents and expanded its applicability. For instance, a solid-phase version of the Robinson-Gabriel synthesis has been developed, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org

Table 1: Examples of Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Reference |

| Sulfuric Acid (H₂SO₄) | pharmaguideline.com |

| Phosphorus Pentachloride (PCl₅) | ijpsonline.com |

| Phosphorus Oxychloride (POCl₃) | ijpsonline.com |

| Trifluoroacetic Anhydride (TFAA) | wikipedia.org |

Cycloaddition Reactions in Oxazole Formation (e.g., [3+2] Cycloaddition)

Cycloaddition reactions provide a powerful and atom-economical approach to the synthesis of oxazole rings. Among these, [3+2] cycloaddition strategies are particularly noteworthy. The van Leusen reaction, for example, utilizes tosylmethylisocyanide (TosMIC) as a three-atom component that reacts with aldehydes in a [3+2] cycloaddition manner to form 5-substituted oxazoles. ijpsonline.comwikipedia.orgmdpi.com The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the aromatic oxazole. organic-chemistry.org

More recently, photoinduced [3+2] cycloadditions have emerged as a metal-free and scalable method for oxazole synthesis. chemistryviews.orgnih.govnih.gov This approach involves the reaction of carbenes, generated from α-carbonyl diazo compounds under light irradiation, with nitriles. chemistryviews.org The carbene is trapped by the nitrile to form a nitrogen ylide, which then undergoes an intramolecular [3+2] cycloaddition to afford the oxazole product. chemistryviews.org This method has been successfully applied to a flow chemistry approach, highlighting its potential for large-scale production. chemistryviews.orgnih.gov Additionally, an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been developed as a green and sustainable alternative. rsc.org

Condensation and Annulation Protocols (e.g., Bredereck Reaction)

Condensation and annulation reactions represent another versatile class of methods for constructing the oxazole scaffold. The Bredereck reaction, for instance, involves the reaction of α-haloketones with formamide (B127407) or other amides to produce oxazoles. ijpsonline.comslideshare.netslideshare.netresearchgate.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles and is considered an efficient and economical process. ijpsonline.comijpsonline.com

Regioselective Synthesis of 2-Substituted Oxazoles and Analogs of 2-Valeryloxazole

The synthesis of specifically substituted oxazoles, such as this compound, requires regioselective methods that allow for the precise placement of functional groups on the oxazole ring. Metal-catalyzed transformations have proven to be particularly effective in achieving this goal.

Metal-Catalyzed Transformations for Oxazole Scaffolds

A variety of metal catalysts have been employed in the synthesis of substituted oxazoles, enabling reactions that would be difficult to achieve through classical methods. nih.govrsc.orgacs.orgacs.org These catalysts can promote cross-coupling reactions, cycloisomerizations, and other transformations that lead to highly functionalized oxazole products. slideshare.netnih.goveurekaselect.com

Copper-catalyzed reactions, for example, have been used for the intramolecular cyclization of functionalized enamides to produce 2-phenyl-4,5-substituted oxazoles. acs.org Rhodium catalysts are effective in the annulation of triazoles and aldehydes to form 2,5-diaryloxazoles. nih.govrsc.org

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon bonds in the synthesis of substituted oxazoles. researchgate.netbeilstein-journals.orgarkat-usa.orgignited.in The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used method for this purpose. nih.gov

This reaction has been successfully applied to the synthesis of various oxazole derivatives, including biphenyl (B1667301) oxazoles and C2-C4' linked poly-oxazoles. nih.govresearchgate.net For instance, 2-iodooxazoles can be coupled with alkyl iodides via a Suzuki reaction to yield 2-alkyl-substituted oxazoles. researchgate.net The regioselectivity of the Suzuki-Miyaura coupling allows for the precise introduction of substituents at specific positions on the oxazole ring, making it a valuable strategy for the synthesis of complex molecules. beilstein-journals.orgthieme-connect.com The reaction conditions can be tuned to favor coupling at either the C2 or C5 position of the oxazole ring. beilstein-journals.org

Copper-Catalyzed Oxidative Annulation and Coupling Methods

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of substituted oxazoles, offering efficient and practical pathways. These methods often involve the formation of key carbon-oxygen and carbon-nitrogen bonds in a single step through oxidative processes.

A notable approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation. This method facilitates the synthesis of trisubstituted oxazoles from simple starting materials like amines and alkynes, using molecular oxygen as the oxidant. nih.govorganic-chemistry.orgacs.org This process is significant as it involves dioxygen activation and the functionalization of C-H bonds. nih.govorganic-chemistry.orgacs.org Another strategy involves the copper-mediated aerobic oxidative annulation of ketones and amines, which proceeds through a cascade reaction to form 2,4,5-trisubstituted oxazoles. acs.orgnih.gov This solvent-free method is noteworthy for the functionalization of one sp² and two sp³ carbons. acs.orgnih.gov

Copper catalysis is also effective in intramolecular cyclizations. For instance, a copper(I)/amino acid-catalyzed intramolecular Ullmann-type C-O coupling of N-acyl-2-bromo enamides provides a straightforward route to 2,4,5-substituted oxazoles under mild conditions. nih.gov Furthermore, copper-catalyzed tandem oxidative cyclization of readily available starting materials presents an attractive alternative for synthesizing polysubstituted oxazoles. researchgate.net

The versatility of copper catalysis extends to coupling reactions for introducing substituents onto a pre-formed oxazole ring. For example, the C-N coupling of iodo-oxazoles with aromatic nitrogen heterocycles can be facilitated by a copper(I) iodide catalyst in the presence of silver benzoate (B1203000) and a phenanthroline ligand, allowing for the formation of various oxazole-pyridinone regioisomers. nih.gov

Van Leusen Oxazole Synthesis and its Contemporary Refinements

The Van Leusen oxazole synthesis, first reported in 1972, is a cornerstone method for constructing the oxazole ring. mdpi.com The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield 5-substituted oxazoles. ijpsonline.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring. wikipedia.orgorganic-chemistry.orgyoutube.com

Over the years, numerous refinements have expanded the scope and utility of the Van Leusen synthesis. mdpi.com One significant modification is the one-pot synthesis of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide in an ionic liquid. mdpi.comorganic-chemistry.orgresearchgate.net This approach offers high yields, and the ionic liquid can often be recycled. organic-chemistry.orgresearchgate.net

The versatility of the Van Leusen reaction is further demonstrated by its application in synthesizing complex molecules. For instance, it has been employed to create acylhydrazone-oxazole hybrids, where a bifunctional component containing both an aldehyde and another functional group is used. mdpi.com The reaction has also been adapted for use with various carboxylic acid derivatives, not just aldehydes, reacting with TosMIC to form oxazoles. thieme-connect.com

Modern iterations of the Van Leusen synthesis often focus on improving reaction conditions and sustainability. Microwave-assisted Van Leusen reactions have been developed, offering high efficiency and a broad substrate scope for producing 5-aryl-1,3-oxazoles. mdpi.com Additionally, the use of β-cyclodextrin as a supramolecular catalyst in an aqueous medium allows the reaction to proceed with catalytic amounts of base at low temperatures, presenting a greener alternative. researchgate.net

Photochemical and Radical-Based Cyclization Pathways

Photochemical and radical-based reactions offer alternative and often milder routes to oxazole synthesis. These methods utilize light energy or radical intermediates to initiate cyclization and form the oxazole core.

Visible-light photocatalysis has emerged as a powerful tool for constructing oxazoles. For example, 2,5-disubstituted oxazoles can be synthesized from readily available α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. researchgate.net This method has proven effective for preparing a variety of valuable oxazole compounds. researchgate.net Another photoredox-catalyzed approach involves the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible light to produce a wide range of substituted oxazoles in good yields. organic-chemistry.org

Photochemical cyclization of stilbene-type compounds containing an oxazole ring is another viable strategy. sci-hub.se For instance, the irradiation of 4-(arylethenyl)oxazoles and 5-(arylethenyl)oxazoles can lead to the formation of naphtho[2,1-d]oxazoles and naphtho[1,2-d]oxazoles, respectively, in good to excellent yields. sci-hub.se In some cases, the presence of an acid during photochemical reactions can influence the reaction pathway, leading to different cyclized products. rsc.org

Radical-based pathways also provide access to substituted oxazoles. A radical cascade strategy has been developed for the synthesis of oxazoles from feedstock reagents like alcohols and nitriles. rsc.org This method involves a tandem hydrogen atom transfer (HAT) process. rsc.org Another approach involves the reaction of α-azidochalcones with potassium thiocyanate (B1210189), which is believed to proceed through a radical pathway initiated by a thiocyanate radical to form 2,4,5-trisubstituted oxazoles. beilstein-journals.org Furthermore, a radical C-H arylation of oxazoles with aryl iodides has been reported, using a cesium carbonate base and a ferrocene-based ligand as an electron-transfer mediator. acs.org

Sustainable and Green Chemistry Methodologies for Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazoles, aiming to develop more environmentally friendly and sustainable processes. These methodologies focus on using safer solvents, reducing waste, and employing energy-efficient techniques.

One approach involves the use of greener reaction media. For example, carrying out reactions in water or using recyclable ionic liquids can significantly reduce the environmental impact compared to traditional organic solvents. researchgate.netnih.gov The use of β-cyclodextrin as a catalyst in aqueous media for the Van Leusen reaction is a prime example of a green synthetic protocol. researchgate.net

Energy-efficient methods such as microwave irradiation and ultrasound-assisted synthesis have also been successfully employed for oxazole synthesis. nih.govmdpi.com These techniques can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com For instance, a microwave-assisted Van Leusen synthesis has been reported to be highly efficient. mdpi.com

The development of catalytic systems using non-precious metals or even metal-free conditions is another key aspect of green oxazole synthesis. nih.govrsc.org Calcium-catalyzed elimination-cyclization reactions have been developed to produce 5-aminooxazoles, offering a sustainable and rapid method with environmentally benign byproducts. nih.gov Electrochemical methods also represent a green approach, as they can avoid the use of chemical oxidants. rsc.org An electrochemical phosphine-mediated deoxygenative cycloaddition of carboxylic acids provides a direct route to oxazoles without the need for transition metals or toxic oxidants. rsc.org

Furthermore, solvent-free reaction conditions, where the reactants are ground together, offer a clean and efficient way to synthesize biologically active compounds. mdpi.com These methods minimize waste and avoid the use of hazardous solvents. mdpi.com

Post-Cyclization Functionalization and Derivatization Strategies

Once the oxazole ring is formed, further modifications can be made to introduce a variety of substituents at different positions. These post-cyclization strategies are crucial for creating a diverse range of oxazole derivatives with specific properties.

Directed Metallation and Electrophilic Trapping at Oxazole Positions

Directed metallation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. pharmaceutical-business-review.comscispace.com In the context of oxazoles, this involves the deprotonation of a specific carbon atom on the ring, facilitated by a directing group, to form an organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce new substituents.

The oxazole ring can be deprotonated at different positions depending on the substituents already present and the base used. For example, oxazole itself is known to undergo lithiation preferentially at the C-2 position. sci-hub.se In the case of 5-methoxy-2-phenyloxazole, deprotonation with n-butyllithium or lithium diisopropylamide (LDA) occurs at the C-4 position, directed by the methoxy (B1213986) group. scispace.com The resulting lithiated species can then be trapped with electrophiles. While it may be unreactive towards some alkylating agents, it can add to aldehydes. scispace.com

The choice of base is critical and can influence the outcome of the reaction. Strong bases like n-butyllithium and LDA are commonly used. scispace.comclockss.org The reactivity of the organometallic intermediate can sometimes be enhanced by the addition of chelating agents like TMEDA. scispace.com

This strategy allows for the introduction of a wide range of functional groups, including deuterium, alkyl groups, and others, by quenching the metallated intermediate with the appropriate electrophile. scispace.comsci-hub.se

Introduction of Complex Substituents (e.g., Valeryl Group) at C-2, C-4, and C-5

Beyond simple alkylations, various methods have been developed to introduce more complex substituents, such as a valeryl group, onto the oxazole ring at the C-2, C-4, and C-5 positions. These methods often rely on modern cross-coupling reactions and other advanced synthetic techniques.

Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. For instance, the Suzuki-Miyaura reaction can be used to introduce aryl groups at different positions of the oxazole ring, starting from the corresponding bromooxazoles. sci-hub.se Similarly, palladium-catalyzed direct arylation and alkenylation reactions of oxazoles have been reported. organic-chemistry.org

Copper-catalyzed reactions also play a significant role in the functionalization of the oxazole ring. As mentioned previously, copper-catalyzed C-N coupling can be used to attach nitrogen-containing heterocycles to the oxazole core. nih.gov

The introduction of a valeryl group or other acyl groups can be achieved through various means. One potential route could involve a Friedel-Crafts-type acylation, although the reactivity of the oxazole ring towards electrophilic substitution must be considered. Alternatively, an organometallic intermediate, generated via directed metallation as described in the previous section, could be reacted with a valeryl-containing electrophile, such as valeryl chloride or a valeryl anhydride.

The synthesis of 2-acylamino ketones, which are precursors in the Robinson-Gabriel synthesis of oxazoles, provides an indirect way to introduce an acyl group at the C-2 position. irjmets.com By using an amino ketone that already contains the desired valeryl group, one could potentially construct a this compound derivative.

Furthermore, the development of methods for the direct transformation of carboxylic acids into oxazoles opens up possibilities for introducing complex substituents. acs.org By starting with a carboxylic acid that incorporates the desired functionality, such as a valeryl group, it may be possible to directly synthesize the corresponding substituted oxazole.

Mechanistic Investigations of 2 Valeryloxazole and Parent Oxazole Reactions

Unraveling Reaction Pathways and Transient Intermediates in Oxazole (B20620) Synthesis

The synthesis of oxazoles, including 2-valeryloxazole, is a field of extensive study, with research focusing on understanding the intricate reaction pathways and identifying the transient species that govern these transformations. researchgate.nete-bookshelf.de Key to many synthetic routes is the activation of amides, often using agents like triflic anhydride (B1165640), which leads to the formation of highly reactive intermediates. acs.orgnih.govacs.orgresearchgate.net

Characterization of Nitrilium Adducts and Ketenimine Species

The formation of the oxazole ring frequently proceeds through the intermediacy of nitrilium adducts. acs.orgnih.govacs.orgresearchgate.net These species are generated from the activation of amides, for example, with triflic anhydride. The subsequent reaction of these nitrilium ions with various nucleophiles is a cornerstone of many oxazole syntheses.

Recent studies have provided detailed insights into these intermediates. For instance, the reaction of α-arylamides and α-aminoamides mediated by triflic anhydride has been shown to proceed via nitrilium adducts. acs.orgnih.govacs.orgresearchgate.net Quantum-chemical mechanistic analysis has been instrumental in elucidating the intricacies of these processes. acs.orgacs.org

Ketenimine species have also been identified as crucial, albeit often transient, intermediates in certain oxazole syntheses. organic-chemistry.org Their formation can be initiated by various methods, including the photochemical rearrangement of isoxazoles. nih.govacs.org While historically only observed spectroscopically, recent advances in continuous photochemical processes have enabled the isolation and further reaction of these highly electrophilic species. nih.govacs.org For example, the photolysis of trisubstituted isoxazoles has been developed into a viable method for generating ketenimines, which can then be used as building blocks for other heterocyclic systems. nih.govacs.org

Table 1: Key Intermediates in Oxazole Synthesis

| Intermediate | Method of Generation | Role in Synthesis | References |

|---|---|---|---|

| Nitrilium Adducts | Amide activation (e.g., with triflic anhydride) | Electrophilic species that react with nucleophiles to form the oxazole ring. | acs.orgnih.govacs.orgresearchgate.net |

| Ketenimine Species | Photochemical rearrangement of isoxazoles; base-induced deprotonation of 2H-azirines. | Electrophilic intermediates that can be trapped to form oxazoles or other heterocycles. | organic-chemistry.orgnih.govacs.org |

Detailed Analysis of Cycloisomerization and Rearrangement Mechanisms

Cycloisomerization reactions represent a powerful and atom-economical approach to oxazole synthesis. A common strategy involves the cyclization of N-propargylamides. mdpi.comnih.gov These reactions can be catalyzed by various metals, including gold and palladium, and proceed through an intramolecular nucleophilic attack of the amide oxygen onto the activated alkyne. sci-hub.se

The mechanism often involves an initial coordination of the metal catalyst to the alkyne, which enhances its electrophilicity and facilitates the subsequent ring closure. The resulting intermediate can then undergo further transformations, such as protonolysis or isomerization, to afford the final oxazole product. The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the cycloisomerization. sci-hub.se

Rearrangement reactions also play a significant role in the synthesis and transformation of oxazoles. The Cornforth rearrangement, for example, is a thermal rearrangement of a 4-acyloxazole where the acyl group on position 4 and the substituent on position 5 exchange places. wikipedia.orgwikipedia.org The mechanism involves a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to yield the isomeric oxazole. wikipedia.org The stability of the nitrile ylide intermediate is a critical factor in determining the reaction outcome. wikipedia.org

Another notable rearrangement is the photoisomerization of isoxazoles to oxazoles, which proceeds through the formation of an acyl azirine intermediate upon UV irradiation. nih.gov This process is highly atom-efficient and has been the subject of renewed interest for its synthetic utility. nih.gov

Table 2: Mechanistic Details of Key Oxazole Synthetic Reactions

| Reaction | Key Mechanistic Steps | Intermediates | References |

|---|---|---|---|

| N-Propargylamide Cycloisomerization | Metal-catalyzed activation of the alkyne, intramolecular nucleophilic attack by the amide oxygen. | Metal-alkyne complexes, vinyl-metal species. | mdpi.comnih.govsci-hub.se |

| Cornforth Rearrangement | Thermal pericyclic ring opening, rearrangement, and recyclization. | Nitrile ylide. | wikipedia.orgwikipedia.org |

| Isoxazole (B147169) Photoisomerization | UV irradiation leading to homolysis of the O-N bond and subsequent rearrangement. | Acyl azirine, nitrile ylide. | nih.gov |

Fundamental Reactivity of the Oxazole Ring System

The oxazole ring, while aromatic, exhibits a distinct reactivity pattern due to the presence of both an oxygen and a nitrogen atom in the five-membered ring. wikipedia.orgtandfonline.comslideshare.netoxfordsciencetrove.com This unique arrangement influences the regioselectivity of electrophilic and nucleophilic substitutions, as well as its propensity to undergo ring-opening and cycloaddition reactions. acs.orgwikipedia.orgtandfonline.comslideshare.net

Regioselectivity and Scope of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack. oxfordsciencetrove.compharmaguideline.com However, when such reactions do occur, they preferentially take place at the C5 position. wikipedia.orgtandfonline.com The presence of electron-donating groups on the oxazole ring is often required to facilitate these substitutions. wikipedia.orgtandfonline.com

For instance, the Vilsmeier-Haack reaction, a formylation reaction, can be performed on oxazoles, particularly those bearing activating substituents. pharmaguideline.com Nitration and sulfonation of the parent oxazole are challenging. slideshare.net However, substituted oxazoles, such as 2-phenyloxazole (B1349099), can undergo bromination with N-bromosuccinimide to yield the 5-bromo derivative. slideshare.net

The reactivity of the different positions in the oxazole ring towards electrophiles generally follows the order C5 > C4 > C2. pharmaguideline.com This regioselectivity can be understood by considering the relative electron densities at each carbon atom.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position | Reactivity | Influencing Factors | Example Reaction | References |

|---|---|---|---|---|

| C5 | Most reactive | Highest electron density; favored site for electrophilic attack. | Bromination of 2-phenyloxazole with NBS. | wikipedia.orgtandfonline.comslideshare.net |

| C4 | Less reactive than C5 | Lower electron density compared to C5. | Vilsmeier-Haack formylation (with activating groups). | pharmaguideline.com |

| C2 | Least reactive | Most electron-deficient position due to proximity to both heteroatoms. | Generally unreactive towards electrophiles. | pharmaguideline.com |

Nucleophilic Aromatic Substitution Processes and Limitations

Nucleophilic aromatic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. tandfonline.comslideshare.net The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is C2. wikipedia.orgpharmaguideline.com

Halogen atoms at the C2 position can be displaced by nucleophiles. pharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution. slideshare.netpharmaguideline.com This is a significant limitation of nucleophilic aromatic substitution on the oxazole system. For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization sequence. pharmaguideline.com

Deprotonation at the C2 position is also possible, and the resulting lithiated oxazoles are unstable and can fragment to open-chain isocyanides. wikipedia.orgpharmaguideline.com

Ring-Opening, Ring-Closing, and Recyclization Reactions

The oxazole ring is susceptible to a variety of ring-opening reactions, which can be initiated by nucleophiles, acids, bases, or heat. wikipedia.orgtandfonline.comslideshare.net These reactions are often followed by recyclization to form other heterocyclic systems, highlighting the versatility of oxazoles as synthetic intermediates. researchgate.nettandfonline.com

As mentioned, nucleophilic attack at C2 can lead to ring opening and subsequent recyclization to imidazoles. pharmaguideline.com The Cornforth rearrangement is another example of a thermally induced ring-opening/ring-closing sequence. wikipedia.orgwikipedia.org

Oxazoles can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the oxazole acts as a diene. wikipedia.orgtandfonline.com These reactions with dienophiles, such as alkenes and alkynes, provide a route to substituted pyridines and furans, respectively. wikipedia.org The initial cycloaddition forms a bicyclic adduct which can then undergo further transformations, such as the loss of a small molecule, to yield the final aromatic product. wikipedia.org

Table 4: Common Ring Transformation Reactions of Oxazoles

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring-opening/Recyclization | Ammonia/Formamide | Imidazoles | pharmaguideline.com |

| Diels-Alder Reaction | Alkenes, Alkynes (Dienophiles) | Pyridines, Furans | wikipedia.orgtandfonline.com |

| Cornforth Rearrangement | Heat | Isomeric Oxazoles | wikipedia.orgwikipedia.org |

Advanced Oxidation Chemistry of Oxazoles

The oxazole ring, a key structural motif in many biologically active compounds, is susceptible to oxidative degradation, which can significantly impact its environmental fate and biological activity. Advanced oxidation processes involving highly reactive species like hydroxyl radicals and singlet oxygen are primary drivers of these transformations. Understanding the mechanisms and kinetics of these reactions is crucial for predicting the stability and transformation pathways of oxazole-containing molecules, including this compound.

Hydroxyl Radical-Initiated Oxidation Mechanisms and Kinetics

The atmospheric and aquatic oxidation of oxazoles is often initiated by hydroxyl radicals (•OH), a highly reactive oxygen species. Theoretical and experimental studies have shown that the reaction between the parent oxazole and •OH radicals predominantly proceeds via two main pathways: OH-addition to the carbon atoms of the ring and direct hydrogen abstraction from the C-H bonds. researchgate.netrsc.orgrsc.org

Research based on Density Functional Theory (DFT) calculations has demonstrated that the OH-addition pathway is significantly faster, by several orders of magnitude, than the H-abstraction pathway. researchgate.netrsc.orgresearchgate.net This is attributed to the electrophilic nature of the •OH radical attacking the electron-rich π-system of the oxazole ring. rsc.org The addition of the hydroxyl radical can occur at any of the three carbon atoms (C2, C4, and C5), leading to the formation of different energized adducts. rsc.org

The most favorable reaction site is the C2 carbon, which is adjacent to the oxygen atom and has the lowest energy barrier for attack. researchgate.netrsc.org This regioselectivity, however, can be influenced by environmental conditions; it tends to decrease with increasing temperature and decreasing pressure. researchgate.netrsc.org The reaction exhibits a negative activation energy, meaning the rate constant decreases as the temperature rises, which is characteristic of barrierless addition reactions that proceed via the formation of a pre-reactive complex. rsc.org

For this compound, the presence of the valeryl group at the C2 position would alter the reaction landscape. While the C4 and C5 positions remain susceptible to •OH addition, the C2 position is now substituted. The electron-withdrawing nature of the acyl group might slightly deactivate the ring towards electrophilic attack compared to the parent oxazole. However, the dominant degradation pathway would still be expected to be •OH addition to the C4 and C5 positions, alongside potential hydrogen abstraction from the alkyl chain of the valeryl group.

Table 1: Calculated Energetics for the Reaction of Hydroxyl Radical with Parent Oxazole

| Reaction Pathway | Description | Relative Gibbs Free Energy of Activation (kcal/mol)† |

| OH Addition | ||

| Pathway 1 | Addition to C2 | Lowest Barrier |

| Pathway 2 | Addition to C5 | Intermediate Barrier |

| Pathway 3 | Addition to C4 | Highest Barrier |

| H Abstraction | ||

| Pathway 4 | Abstraction from C4 | ~13.08 - 15.15 |

| Pathway 5 | Abstraction from C5 | Higher than C4 H-abstraction |

| Pathway 6 | Abstraction from C2 | Highest H-abstraction barrier |

Data synthesized from computational studies. rsc.org †Activation energies are relative and show the general order of favorability. Absolute values can vary based on the computational method used. researchgate.netrsc.org

Singlet Oxygen Reactions and Pericyclic Pathways (e.g., Diels-Alder-type)

Singlet oxygen (¹O₂), a metastable excited state of molecular oxygen, is another key oxidant involved in the degradation of oxazoles, particularly in sunlit environments. ethz.ch Unlike radical reactions, the reaction of ¹O₂ with the oxazole ring proceeds primarily through a concerted pericyclic pathway. beilstein-journals.org

Due to the absence of allylic hydrogen atoms on the parent oxazole ring, the common 'ene' reaction pathway is not possible. murdoch.edu.auresearchgate.netnih.gov Instead, the dominant mechanism is a [4+2] Diels-Alder type cycloaddition. murdoch.edu.auclockss.org In this reaction, the oxazole acts as a diene, and the singlet oxygen acts as a dienophile, attacking the C2 and C5 positions of the ring. murdoch.edu.auresearchgate.net This cycloaddition leads to the formation of an unstable bicyclic endoperoxide intermediate. researchgate.net

This endoperoxide is highly labile and rapidly undergoes rearrangement. researchgate.net The primary degradation pathway involves the formation of an imino-anhydride, which can subsequently be converted to a stable triamide product. murdoch.edu.aunih.gov In the presence of water, the imino-anhydride can also undergo hydrolysis, leading to the formation of an imide and a carboxylic acid. ethz.chethz.ch For example, the photooxidation of certain oxazole-containing peptides in water yielded both a triamide and an imide. ethz.chethz.ch

The reactivity of oxazoles toward singlet oxygen is highly influenced by the substituents on the ring. murdoch.edu.au Electron-donating groups, such as a methyl group, increase the electron density of the ring system, thereby accelerating the rate of electrophilic attack by singlet oxygen. murdoch.edu.auethz.ch Conversely, electron-withdrawing groups, like a carboxamide substituent, decrease the reaction rate. ethz.ch

Given that this compound contains an electron-withdrawing valeryl (acyl) group at the C2 position, its reactivity towards singlet oxygen is expected to be lower than that of the parent oxazole or alkyl-substituted oxazoles. The primary reaction would still follow the [4+2] cycloaddition pathway, leading to ring cleavage and the formation of rearranged products.

Table 2: Bimolecular Rate Constants for the Reaction of Singlet Oxygen with Oxazole Derivatives

| Compound | Rate Constant (k_rxn) M⁻¹s⁻¹ | Notes |

| Unsubstituted Oxazole | 0.94 x 10⁶ | Pseudo-first-order rate constant calculated at 300 K. murdoch.edu.au |

| 4-Methyl-2,5-diphenyloxazole | 1.14 x 10⁶ | Substitution with electron-donating (methyl) and withdrawing (phenyl) groups shows a slightly higher rate. murdoch.edu.au |

| Methoxazole Peptide 2 | 6x faster than Oxazole Peptide 1a | A C-5 methyl substitution (electron-donating) increases the reaction rate. ethz.ch |

| Carboxamide-substituted Oxazole | Slower than unsubstituted | The electron-withdrawing carboxamide group decreases reactivity. ethz.ch |

Data sourced from experimental and computational studies. murdoch.edu.auethz.ch

Computational and Theoretical Studies on 2 Valeryloxazole and Oxazole Analogs

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. scispace.comroutledge.com For oxazole (B20620) and its derivatives, these methods offer insights into bond lengths, angles, charge distributions, and orbital energies, which are crucial for understanding their stability and reactivity. researchgate.netrjpbcs.com

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and spectral properties of oxazole derivatives. irjweb.comijcsi.pro This approach is widely used to predict optimized structures, electronic properties, and various reactivity parameters for heterocyclic systems. irjweb.commdpi.comresearchgate.net DFT methods, such as the B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for relatively large molecules. scispace.comirjweb.comresearchgate.net

A primary application of DFT in oxazole research is the determination of ground-state molecular geometries. irjweb.com By optimizing the geometry, researchers can predict key structural parameters like bond lengths and dihedral angles. irjweb.comresearchgate.net For instance, calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine revealed that the benzimidazole (B57391) and oxazole rings are nearly coplanar. irjweb.com These optimized geometries are crucial for accurately predicting other molecular properties, including spectroscopic characteristics. ejournal.by Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts often show strong agreement with experimental data, validating the computational models used. ejournal.byresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Oxazole Derivative This table presents theoretical data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, calculated using the DFT B3LYP/6-31G(d,p) method, as a representative example for the oxazole ring system.

| Parameter | Bond/Angle | Calculated Value |

| Bond Angle | N15–C16–O12 | 114.1° |

| Bond Angle | O12–C13–C14 | 107.4° |

| Bond Angle | O12–C16–N11 | 117.1-124.0° |

| Dihedral Angle | O12–C16–N11–C10 | 170-180.0° |

| Data sourced from a DFT study on an oxazole derivative. irjweb.com |

Frontier Molecular Orbital (FMO) analysis, specifically investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

Studies on various oxazole derivatives have shown that substituents on the oxazole ring can significantly influence the FMO energies and the energy gap. rjpbcs.combioorganica.com.ua For example, introducing phenyl groups to the oxazole ring leads to a convergence of the frontier orbitals and a decrease in the energy gap. bioorganica.com.ua This tuning of electronic properties is a key aspect explored in the design of new functional molecules. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Oxazole and Substituted Analogs This table provides representative FMO data, illustrating the effect of substitution on the electronic properties of the oxazole core.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Oxazole | - | - | 6.957 |

| 2,5-dimethyl-1,3-oxazole | -8.822 | 1.137 | 9.958 |

| 2-phenyl-5-methyl-1,3-oxazole | -8.307 | 0.386 | 8.694 |

| 2-methyl-5-phenyl-1,3-oxazole | -8.228 | 0.049 | 8.277 |

| 2,5-diphenyl-1,3-oxazole | -8.004 | -0.173 | 7.830 |

| Data compiled from studies on oxazole and its derivatives. nih.govbioorganica.com.ua |

For higher accuracy, particularly for smaller molecules or when precise electronic correlation effects are needed, ab initio methods are employed. scispace.comroutledge.com These calculations are based on first principles without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) have been applied to study oxazoles and related heterocycles. kallipos.gracs.orgnih.govnih.gov

Ab initio calculations have been used to determine equilibrium geometries, dipole moments, and static dipole polarizabilities for a range of oxazoles. acs.orgacs.org For instance, MP2/6-31G* level calculations have been performed on peptide-derived oxazoles to obtain optimized parameters for molecular mechanics force fields. nih.gov These high-level calculations serve as benchmarks for more cost-effective methods like DFT and are crucial for investigating systems where electron correlation plays a significant role, such as in determining the stability of mesoionic oxazoles. acs.orgnih.gov

Density Functional Theory (DFT) in Oxazole Research

Geometry Optimization and Spectroscopic Property Prediction

Simulation of Reaction Kinetics and Dynamics

Beyond static molecular properties, theoretical chemistry is used to simulate the dynamics and kinetics of chemical reactions involving oxazoles. wikipedia.orgntnu.edu These simulations provide detailed mechanistic insights that are often difficult to obtain through experiments alone. researchgate.netrsc.org

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. researchgate.net By locating the transition state structure on a potential energy surface, TST allows for the estimation of the activation energy, which is a key determinant of reaction speed.

TST, often coupled with DFT calculations, has been extensively used to study various reactions of the oxazole ring, such as atmospheric oxidation by hydroxyl (OH) radicals and Diels-Alder cycloadditions. researchgate.netrsc.orgacs.org For the reaction with OH radicals, calculations have shown that OH-addition to the carbon atoms of the oxazole ring is kinetically much more favorable than H-abstraction. researchgate.netrsc.org In studies of Diels-Alder reactions, TST calculations have been used to predict the difference in reactivity between oxazole and isoxazole (B147169) by calculating their respective activation barriers. Such studies are often enhanced by more advanced models like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to account for pressure and temperature effects on reaction kinetics. researchgate.netrsc.orgresearchgate.netrsc.org

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Reactions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular chemical reactions. numberanalytics.comwikipedia.org It assumes that the energy of a reacting molecule is distributed statistically among all its internal degrees of freedom (vibrational and rotational modes) and that the reaction occurs when sufficient energy accumulates in a specific mode or combination of modes leading to the transition state. numberanalytics.comwikipedia.org The theory is particularly useful for calculating reaction rates over a range of temperatures and pressures. researchgate.netprsu.ac.in

In the context of oxazole and its derivatives, such as 2-Valeryloxazole, RRKM theory has been employed to study their decomposition and isomerization reactions. researchgate.netresearchgate.net For instance, computational studies on the atmospheric oxidation of oxazole initiated by hydroxyl (OH) radicals have utilized RRKM theory to calculate the rate constants for various reaction pathways. researchgate.netrsc.org These studies show that the reaction can proceed through different channels, including OH-addition and H-abstraction, and that the rate constants are pressure-dependent. researchgate.netresearchgate.net

A key aspect of RRKM theory is the calculation of the microcanonical rate coefficient, k(E), which is the rate constant for a molecule with a specific energy E. numberanalytics.com This is given by the formula:

k(E) = N‡(E - E₀) / (h * ρ(E))

Where:

N‡(E - E₀) is the sum of states of the activated complex with excess energy (E - E₀).

h is Planck's constant.

ρ(E) is the density of states of the reactant molecule at energy E.

E₀ is the activation energy for the reaction.

For a hypothetical unimolecular decomposition of this compound, RRKM theory could be used to model the cleavage of the valeryl group from the oxazole ring. The vibrational frequencies of the reactant and the transition state, along with the activation energy, would be required for the calculation. These parameters are typically obtained from quantum chemical calculations.

Table 1: Hypothetical RRKM Parameters for the Unimolecular Decomposition of this compound

| Parameter | Description | Hypothetical Value |

| E₀ (kcal/mol) | Activation Energy | 45 |

| s | Number of Vibrational Modes | 60 |

| ⟨ν⟩ (cm⁻¹) | Average Vibrational Frequency | 1200 |

| log(A) | Pre-exponential Factor (High Pressure) | 14.5 |

This table presents hypothetical values for the unimolecular decomposition of this compound, based on typical values for similar organic molecules.

The pressure dependence of the reaction rate is a key feature that can be modeled with RRKM theory. researchgate.netwalisongo.ac.id At high pressures, the rate constant is independent of pressure (first-order kinetics), while at low pressures, it becomes pressure-dependent (fall-off region). walisongo.ac.id This is because at low pressures, the rate of collisional activation becomes the limiting factor.

Molecular Dynamics Simulations for Conformational and Reactive Pathways

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and reactive events. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the dynamic processes that are often inaccessible to experimental techniques alone. nih.gov

For this compound and its analogs, MD simulations can be used to explore their conformational landscape. The flexibility of the valeryl side chain allows for multiple conformers, and MD simulations can reveal the relative populations of these conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govscielo.br For example, a study on a simplified analog of the bis-oxazole oxane fragment of phorboxazole A used MD simulations in conjunction with NMR spectroscopy to determine its conformational preferences in solution. nih.gov

Table 2: Key Applications of Molecular Dynamics Simulations for this compound

| Application | Description | Insights Gained |

| Conformational Analysis | Exploring the different spatial arrangements of the valeryl side chain relative to the oxazole ring. | Identification of stable conformers, their relative populations, and the dynamics of interconversion. nih.govscielo.br |

| Solvation Dynamics | Simulating the interaction of this compound with solvent molecules. | Understanding of solute-solvent interactions, such as hydrogen bonding and their effect on conformation and reactivity. |

| Reactive Trajectories | Simulating the trajectory of a chemical reaction, such as thermal decomposition or reaction with another molecule. | Elucidation of reaction mechanisms, identification of transient intermediates, and calculation of reaction rates. nih.gov |

The results from MD simulations can be used to generate a conformational energy profile, which maps the potential energy of the molecule as a function of its dihedral angles or other geometric parameters. This profile is essential for understanding the flexibility and shape of the molecule. nih.gov

Predictive Computational Chemistry for Oxazole Reactivity

Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules using various descriptors. acs.orgnih.gov These descriptors can be categorized as either global, which describe the reactivity of the molecule as a whole, or local, which indicate the reactivity of specific sites within the molecule. chemrxiv.orgajol.info

Global Reactivity Descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org Key global descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. ijopaar.com A higher value indicates a better electrophile.

Nucleophilicity Index (N): A descriptor for the nucleophilic character of a molecule.

Table 3: Calculated Global Reactivity Descriptors for Oxazole and a Hypothetical this compound

| Descriptor | Oxazole ijopaar.com | This compound (Hypothetical) |

| E_HOMO (eV) | -7.258 | -7.150 |

| E_LUMO (eV) | -0.619 | -0.550 |

| Energy Gap (ΔE) (eV) | 6.639 | 6.600 |

| Chemical Potential (μ) (eV) | -3.939 | -3.850 |

| Chemical Hardness (η) (eV) | 3.320 | 3.300 |

| Electrophilicity Index (ω) (eV) | 2.338 | 2.247 |

The values for this compound are hypothetical and are based on the expected electron-donating effect of the alkyl substituent.

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com The most widely used local descriptor is the Fukui function, f(r) . acs.org The Fukui function indicates the change in electron density at a particular point r when the total number of electrons in the molecule changes. acs.org

f⁺(r): For nucleophilic attack (where the molecule accepts an electron).

f⁻(r): For electrophilic attack (where the molecule donates an electron).

f⁰(r): For radical attack.

Studies on oxazole and its derivatives have shown that the Fukui functions can successfully predict the regioselectivity of chemical reactions. researchgate.netacs.org For the oxazole ring, the C5 position is generally the most susceptible to electrophilic attack, while the C2 position is the preferred site for nucleophilic attack. komorowski.edu.plresearchgate.net The presence of a substituent, such as the valeryl group in this compound, can modulate the reactivity of these positions. The electron-donating nature of the alkyl group at the C2 position would be expected to increase the nucleophilicity of the ring nitrogen (N3) and potentially influence the reactivity of the other ring carbons. researchgate.net

Computational Assessment of Electrophilicity and Nucleophilicity

Computational methods, particularly DFT, are extensively used to assess the electrophilic and nucleophilic character of molecules. researchgate.net This is achieved through the calculation of the global and local reactivity descriptors mentioned previously, as well as by analyzing the molecular electrostatic potential (MEP). mdpi.comresearchgate.net

The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to accept electrons. ijopaar.com A higher ω value signifies a stronger electrophile. Conversely, the nucleophilicity index (N) , often defined relative to a standard reference molecule, quantifies the ability to donate electrons. researchgate.net Computational studies on oxazole derivatives have established scales of electrophilicity and nucleophilicity, allowing for the classification of their reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting reactive sites. irjweb.comresearchgate.net The MEP map shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. mdpi.com For an oxazole derivative like this compound, the MEP would show a region of high negative potential around the nitrogen atom, indicating its nucleophilic character. derpharmachemica.com The oxygen atom of the carbonyl group in the valeryl substituent would also exhibit a negative potential, making it a potential site for electrophilic interaction.

Table 4: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site | Predicted Reactivity | Rationale |

| N3 (ring nitrogen) | Nucleophilic | High negative potential in MEP, high f⁻ value. researchgate.netderpharmachemica.com |

| C5 (ring carbon) | Nucleophilic | Susceptible to electrophilic attack, high f⁻ value. komorowski.edu.plresearchgate.net |

| C2 (ring carbon) | Electrophilic | Susceptible to nucleophilic attack, high f⁺ value. komorowski.edu.plresearchgate.net |

| Carbonyl Oxygen (valeryl group) | Nucleophilic | Negative potential in MEP. |

| Carbonyl Carbon (valeryl group) | Electrophilic | Positive potential in MEP. |

2 Valeryloxazole and Oxazole Derivatives As Building Blocks and Precursors in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The unique electronic properties of the oxazole (B20620) ring, particularly its diene character, make it an invaluable precursor for the synthesis of more complex heterocyclic structures. researchgate.net This reactivity is harnessed in cycloaddition reactions to construct larger, often fused, ring systems.

Pyridine (B92270) Ring Construction via Oxazole-Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of organic synthesis. wikipedia.org Oxazoles can function as dienes in these [4+2] cycloaddition reactions with various dienophiles, leading to the formation of highly substituted pyridine rings. researchgate.netsemanticscholar.org This transformation is particularly valuable as it provides access to pyridine derivatives that are often difficult to synthesize through other methods. researchgate.netresearchgate.net

The reaction typically proceeds through a concerted mechanism, where the oxazole reacts with an alkene or alkyne dienophile to form a bicyclic intermediate. acsgcipr.org This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, losing a small molecule to aromatize into the final pyridine product. acsgcipr.org The intramolecular version of this reaction has proven especially useful in the synthesis of complex natural products containing annulated pyridine ring systems. researchgate.netclockss.org For instance, the synthesis of pyritide A2, a natural product with a unique pyridine-containing macrocycle, was inspired by its biosynthesis and involved an aza-Diels-Alder reaction to construct the core pyridine structure from an amino acid precursor. nih.gov

The efficiency of these cycloadditions can be influenced by various factors, including the nature of the substituents on the oxazole ring and the dienophile, as well as the reaction conditions. Research has shown that Lewis acids can promote intramolecular Diels-Alder reactions of oxazole-olefins, leading to improved yields of the corresponding annulated pyridines. clockss.org

| Reactant 1 (Oxazole Derivative) | Reactant 2 (Dienophile) | Product | Key Transformation |

|---|---|---|---|

| Substituted Oxazole | Alkene/Alkyne | Substituted Pyridine | [4+2] Cycloaddition followed by aromatization |

| Oxazole-olefin | (intramolecular) | Annulated Pyridine | Intramolecular Diels-Alder reaction |

Formation of Other Fused and Polycyclic Heterocycles

Beyond pyridine synthesis, oxazole derivatives are instrumental in constructing a variety of other fused and polycyclic heterocyclic systems. wikipedia.org These complex structures are often found in natural products and medicinally important compounds. semanticscholar.orguou.ac.in The reactivity of the oxazole ring allows for its conversion into other heterocycles like pyrroles and pyrimidines through various reaction pathways. tandfonline.com

One approach involves the synthesis of 5-substituted oxazoles which can then undergo further transformations. For example, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for creating the oxazole ring itself, which can then be elaborated into more complex structures. nih.gov This method has been used to synthesize naphthoxazoles and other fused heterobenzoxazoles. nih.gov Furthermore, some fused heterocyclic oxazoles and imidazoles have been synthesized from N-acetyl cysteine, showcasing the versatility of starting materials for building these complex rings. ekb.egekb.eg Palladium-catalyzed cyclization of 5-iodotriazoles offers another convenient route to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org

Role in the Synthesis of Amino Acid and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids and peptidomimetics into peptide structures is a key strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor metabolic stability. acs.orgnih.gov Oxazole-containing amino acids have emerged as valuable building blocks for creating these modified structures. acs.orgacs.org

Development of Phosphorylated Amino Acids and Mimics

While direct evidence for the use of 2-valeryloxazole in synthesizing phosphorylated amino acids is limited in the provided search results, the synthesis of densely functionalized oxazole-containing amino acids has been described. acs.orgacs.orgnih.gov These synthetic protocols offer a high degree of flexibility, allowing for the introduction of diverse, orthogonally protected functional groups at positions 2 and 5 of the oxazole core. acs.org This versatility suggests the potential for incorporating phosphate (B84403) or phosphonate (B1237965) groups to create phosphorylated amino acid mimics. The development of such mimics is a significant area of research, as phosphorylation is a key post-translational modification that regulates many cellular processes.

The synthesis of these oxazole-based amino acids often involves the construction of the oxazole ring from precursors like N-acyl amino acids. acs.org These building blocks can then be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. acs.orgacs.org The resulting peptidomimetics can adopt well-defined secondary structures, acting as turn mimetics, which are important for molecular recognition. acs.org

Applications as Functional Moieties in Chemical Biology and Materials Science

The inherent photophysical properties of the oxazole ring have led to its use in the development of functional molecules for chemical biology and materials science. tandfonline.comperiodikos.com.br These applications leverage the ability of the oxazole core to participate in extended π-conjugated systems, which often results in fluorescent behavior. periodikos.com.br

Rational Design of Fluorescent Probes and Optoelectronic Components

Oxazole derivatives are attractive scaffolds for the rational design of fluorescent probes due to their favorable photoluminescent properties. periodikos.com.br Benzoxazole and naphthoxazole derivatives, which contain an oxazole ring fused to a benzene (B151609) or naphthalene (B1677914) ring, respectively, have shown significant potential as fluorescent DNA probes. periodikos.com.br These compounds often exhibit an increase in fluorescence intensity upon binding to DNA. periodikos.com.br For example, Oxazole Yellow (YO) and Oxazole Blue (PO-PRO™-1) are well-known fluorescent nucleic acid stains. nih.govbiotium.com

Future Directions and Emerging Research Avenues for 2 Valeryloxazole Research

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of oxazoles has traditionally involved methods that can be resource-intensive or generate significant waste. researchgate.net Modern organic chemistry is increasingly driven by the principles of green chemistry, focusing on sustainability and atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the final product. For 2-Valeryloxazole, future research will likely pivot towards adopting and refining these innovative synthetic strategies.

Recent advancements have produced a variety of greener methods applicable to oxazole (B20620) synthesis. These include electrochemical reactions that avoid toxic oxidants, one-pot multicomponent reactions that reduce waste by combining several steps, and the use of heterogeneous catalysts that can be easily recovered and reused. rsc.orgrsc.orgjsynthchem.com For instance, a direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been developed for oxazole synthesis using carboxylic acids as starting materials, offering a metal-free and sustainable pathway. rsc.org Similarly, gold-catalyzed reactions using molecular oxygen as a green oxidant provide an atom-economic route to functionalized oxazoles. acs.org The application of such methods to the synthesis of this compound, potentially starting from valeric acid or its derivatives, could offer significant advantages over classical routes like the Robinson-Gabriel synthesis. mdpi.com

| Method | Key Features | Starting Materials Example | Catalyst/Reagent | Potential Advantage for this compound | Reference(s) |

| Electrochemical Cycloaddition | Metal-free, avoids toxic oxidants, green catalytic system. | Carboxylic acids, isocyanides | Phosphine mediator | Direct synthesis from valeric acid, high atom economy. | rsc.org |

| Gold-Catalyzed Oxidation | Uses molecular oxygen as a green oxidant, atom-economic. | N-propargylamides | Gold(I) catalyst | Mild conditions, introduction of versatile functionality. | acs.org |

| Copper-Catalyzed One-Pot Synthesis | Environmentally friendly (water solvent), reusable catalyst. | Carboxylic acids, benzoin, ammonium (B1175870) acetate | Heterogeneous CuFe2O4 | Simple procedure, easy product separation. | jsynthchem.com |

| TfOH-Catalyzed Coupling | Metal-free, mild conditions, broad substrate scope. | α-diazoketones, amides | Trifluoromethanesulfonic acid (TfOH) | High functional group tolerance, good to excellent yields. | organic-chemistry.org |

| Iodine(III)-Mediated Reaction | Direct synthesis from simple ketones and nitriles. | Ketones, nitriles | PIDA/TfOH | Bypasses multi-step preparation of precursors. | mdpi.com |

| Continuous Flow Synthesis | Increased safety, scalable applications. | Propargylic amides | Gold(I) catalyst, O2 | Enhanced control over reaction parameters (T, P). | acs.org |

Development of Advanced Spectroscopic and Chromatographic Methods for Detailed Characterization

A thorough understanding of a molecule's properties relies on its precise structural and electronic characterization. While standard techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and elemental analysis are foundational for confirming the structure of newly synthesized oxazoles, advanced methods offer deeper insights. turkjps.orgresearchgate.net

Future research on this compound will benefit from the application of sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing oxazoline (B21484) derivatives to determine structural features. nih.gov For separation and purification, High-Performance Liquid Chromatography (HPLC) methods can be developed and scaled for preparative separation of oxazole derivatives and their impurities. sielc.com

Furthermore, core spectroscopy techniques, including X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption (XA) Spectroscopy, coupled with high-level theoretical calculations, can provide a detailed picture of the electronic structure of the oxazole ring. aip.orgosti.gov Such studies reveal how substituents influence the core orbitals and electron distribution, which are fundamental to understanding reactivity. For this compound, these methods could precisely map the electronic impact of the valeryl group on the heterocyclic core.

| Technique | Application for Oxazole Characterization | Information Gained | Relevance to this compound | Reference(s) |

| HPLC | Separation and purification of oxazole mixtures. | Purity assessment, isolation of isomers and impurities. | Essential for obtaining pure samples for further study. | sielc.com |

| GC-MS | Structural analysis of volatile oxazole derivatives. | Molecular weight, fragmentation patterns, structural elucidation. | Useful for identifying this compound in complex mixtures. | nih.gov |

| Advanced NMR (e.g., NOE) | Determination of stereochemistry and spatial relationships. | 3D structure, conformation of substituents. | Elucidating the spatial orientation of the valeryl chain. | ipb.pt |

| X-ray/Auger Spectroscopy | Probing core electronic structure. | Orbital energies, electron correlation effects, elemental composition. | Understanding the fundamental electronic impact of the valeryl group. | aip.orgosti.gov |

| Fluorescence Spectroscopy | Studying photophysical properties. | Emission/absorption maxima, quantum yields. | Assessing potential applications in materials science (e.g., dyes). | globalresearchonline.net |

Integration of Machine Learning and Artificial Intelligence in Oxazole Chemistry Research

The synergy between artificial intelligence (AI) and chemistry is rapidly accelerating discovery in organic synthesis. researchgate.net Machine learning (ML) models can predict reaction outcomes, optimize conditions, and even design novel molecules with desired properties, often surpassing human intuition. nih.govchemrxiv.org For oxazole chemistry, these tools are already being used to predict the biological activity of new derivatives and to forecast reaction yields with high accuracy. nih.govacs.org

A significant future direction for this compound research involves leveraging ML to explore its synthetic accessibility and potential applications. For instance, a supervised machine learning approach has been successfully used to predict yields for a combinatorial set of C2-carboxylated 1,3-oxazoles, achieving high predictive accuracy. acs.org A similar model could be trained on reactions relevant to 2-alkyloxazoles to predict the optimal conditions for synthesizing this compound or its derivatives. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can screen virtual libraries of this compound analogs to identify candidates with high potential for specific biological activities, guiding synthetic efforts toward the most promising targets. nih.gov

| AI/ML Application | Description | Example in Oxazole/Azole Chemistry | Potential for this compound Research | Reference(s) |

| Yield Prediction | ML models are trained on experimental data to predict the yield of a reaction under given conditions. | A model predicted amide-coupling yields for 1,3-azoles, explaining outcomes based on molecular descriptors. | Predicting optimal synthetic routes and conditions for this compound and its derivatives. | acs.org |

| Reaction Optimization | Algorithms learn from high-throughput experiments to identify optimal reactants, catalysts, and conditions. | A random forest model guided the discovery of mechanistic insights in a palladium-catalyzed coupling reaction involving oxazoles. | Accelerating the optimization of novel, sustainable synthetic methods. | nih.gov |

| QSAR Modeling | Predictive models correlate chemical structures with biological activity to screen for potent compounds. | Predictive QSAR models identified novel oxazole derivatives with antiviral activity against Varicella zoster virus (q² up to 0.9). | Designing and prioritizing this compound derivatives for specific therapeutic targets. | nih.gov |

| Computer-Assisted Synthesis Planning | AI tools analyze a target molecule and propose a step-by-step synthetic route. | General retrosynthesis tools are increasingly applied to complex heterocyclic targets. | Generating novel and efficient synthetic pathways to this compound. | researchgate.net |

Exploration of the Valeryl Substituent's Influence on Oxazole Reactivity, Stability, and Synthetic Utility

The identity and position of substituents on the oxazole ring profoundly influence its chemical properties. cymitquimica.com The valeryl group at the C2 position of this compound is expected to exert specific electronic and steric effects that dictate its reactivity, stability, and utility as a synthetic intermediate.